molecular formula C15H26N2O3 B2592528 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid CAS No. 1154915-51-1

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid

Cat. No.: B2592528
CAS No.: 1154915-51-1
M. Wt: 282.384
InChI Key: VSARJIWZICHKDA-UHFFFAOYSA-N
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Description

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid is a complex organic compound that features a piperazine ring, a cycloheptane ring, and a carboxylic acid group

Scientific Research Applications

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the cycloheptane ring and the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing yield and minimizing waste, often through the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring but has a different overall structure.

    (Z)-2-[2-(4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide: This compound also contains a piperazine ring but is part of a different chemical class.

Uniqueness

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid is unique due to its combination of a piperazine ring, a cycloheptane ring, and a carboxylic acid group

Properties

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-16-8-10-17(11-9-16)13(18)12-15(14(19)20)6-4-2-3-5-7-15/h2-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSARJIWZICHKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2(CCCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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